molecular formula C14H9NO2S B3275987 Benzo[c]isothiazol-3-yl benzoate CAS No. 63285-89-2

Benzo[c]isothiazol-3-yl benzoate

Cat. No.: B3275987
CAS No.: 63285-89-2
M. Wt: 255.29 g/mol
InChI Key: YHJSXRPXFJNPNH-UHFFFAOYSA-N
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Description

Benzo[c]isothiazol-3-yl benzoate: is a chemical compound with the molecular formula C14H9NO2S It is a derivative of benzisothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing benzo[c]isothiazol-3-yl benzoate involves the condensation of 2-aminobenzenethiol with benzoic acid or its derivatives under acidic conditions. This reaction typically requires a catalyst such as polyphosphoric acid or sulfuric acid to facilitate the formation of the benzisothiazole ring.

    Cyclization Reaction: Another method involves the cyclization of N-(2-halophenyl)thioamides in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzo[c]isothiazol-3-yl benzoate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols or amines, depending on the reducing agent used. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles such as amines or alcohols. This reaction often requires a catalyst like palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Palladium on carbon, amines or alcohols, ethanol as solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted benzisothiazoles.

Scientific Research Applications

Chemistry: Benzo[c]isothiazol-3-yl benzoate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Researchers are exploring its potential to inhibit key enzymes involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of benzo[c]isothiazol-3-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects .

Molecular Targets and Pathways:

    Enzymes: Cyclooxygenase (COX) enzymes, proteases.

    Pathways: Inflammatory pathways, cell proliferation pathways.

Comparison with Similar Compounds

    Benzothiazole: Similar in structure but lacks the benzoate group. Used in medicinal chemistry and materials science.

    Benzoxazole: Contains an oxygen atom instead of sulfur. Known for its antimicrobial and anticancer properties.

    Thiazole: A simpler structure with a sulfur and nitrogen atom in a five-membered ring. .

Uniqueness: Benzo[c]isothiazol-3-yl benzoate is unique due to its combination of the benzisothiazole ring with a benzoate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2,1-benzothiazol-3-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-13(10-6-2-1-3-7-10)17-14-11-8-4-5-9-12(11)15-18-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJSXRPXFJNPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C3C=CC=CC3=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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